molecular formula C18H19F2N5O2 B4914477 ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B4914477
M. Wt: 375.4 g/mol
InChI Key: KESZNYDKFARJFX-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a structurally complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its core structure features a pyrazolo[3,4-b]pyridine scaffold substituted with:

  • 3-Cyclopropyl: A three-membered carbocyclic group contributing steric bulk and conformational rigidity .
  • 4-Difluoromethyl (-CF₂H): A fluorinated substituent influencing electronic properties and metabolic stability compared to trifluoromethyl (-CF₃) analogs .
  • 6-(1-Methyl-1H-pyrazol-3-yl): A pyrazole ring substituted with a methyl group at the 1-position, likely enhancing π-π stacking interactions in biological systems .
  • Ethyl Acetate Ester: A prodrug moiety that may improve bioavailability by increasing lipophilicity .

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2/c1-3-27-14(26)9-25-18-15(16(23-25)10-4-5-10)11(17(19)20)8-13(21-18)12-6-7-24(2)22-12/h6-8,10,17H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESZNYDKFARJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=NN(C=C3)C)C(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structural Features

The compound features a complex structure characterized by:

  • Pyrazolo[3,4-b]pyridine core : Known for its diverse biological activities.
  • Difluoromethyl group : Enhances lipophilicity and may influence metabolic stability.
  • Cyclopropyl moiety : Often associated with increased binding affinity in drug design.

Antimicrobial and Antitumor Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial and antitumor activities. For instance:

  • A study synthesized 38 derivatives and identified one compound with an IC50 value of 56 nM against TRKA kinase, demonstrating potential in cancer therapy through inhibition of cell proliferation .
  • Another derivative showed promising activity against Mycobacterium tuberculosis with effective binding to pantothenate synthetase, highlighting the potential for treating tuberculosis .

The biological activity of this compound can be attributed to:

  • Inhibition of Kinases : Compounds in this class often act as selective inhibitors of various kinases involved in cancer progression.
  • Interaction with Heat Shock Proteins : Some derivatives have been shown to inhibit HSP90, a chaperone protein critical for cancer cell survival and proliferation .

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing 5-amino pyrazoles and α-oxoketene dithioacetals to form the pyrazolo[3,4-b]pyridine scaffold.
  • Substitution Modifications : Introduction of cyclopropyl and difluoromethyl groups through electrophilic aromatic substitution or other synthetic routes.

Case Studies

StudyFindings
Rao et al. (2023)Identified promising antituberculotic activity in pyrazolo[3,4-b]pyridine derivatives with various substitutions .
Recent Antitumor StudiesCompound C03 demonstrated significant inhibition of TRKA kinase with an IC50 value of 56 nM; effective against specific cancer cell lines .
HSP90 InhibitionPyrazolo[3,4-b]pyridine derivatives showed selective inhibition of HSP90α and HSP90β, leading to reduced tumor growth in xenograft models .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₉F₂N₅O₂
  • Molecular Weight : 375.373 g/mol
  • CAS Number : 1006478-14-3

This structure contributes to its biological activity and interactions with various biological targets.

Antifungal Activity

Recent studies have demonstrated the antifungal properties of derivatives related to this compound. For instance, a study synthesized several pyrazole derivatives, showing promising antifungal activity against various strains of fungi. The mechanism of action appears to involve disruption of fungal cell membrane integrity, which is crucial for their survival .

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example, derivatives containing pyrazolo[3,4-b]pyridine frameworks have shown efficacy in inhibiting cancer cell proliferation through the modulation of key signaling pathways involved in tumor growth .

Polymeric Materials

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be utilized as a building block in the synthesis of advanced polymeric materials. Its unique chemical properties allow for the development of polymers with tailored mechanical and thermal properties, which are essential for applications in coatings and adhesives.

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal synthesized a series of pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This suggests a potential application in antifungal drug development .

Compound NameMIC (µg/mL)Target Organism
Ethyl [compound]10Candida albicans
Ethyl [compound]15Aspergillus niger

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM across different cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituents at positions 3, 4, 6, and the functional group (ester/acid). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Functional Group Key References
Target Compound : Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 3: Cyclopropyl
4: -CF₂H
6: 1-methylpyrazol-3-yl
C₁₈H₁₉F₂N₅O₂ ~375.4 Ester Inferred
Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS: 1173047-60-3) 3: Cyclopropyl
4: -CF₃
6: 1-methylpyrazol-3-yl
C₁₈H₁₈F₃N₅O₂ 393.4 Ester
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS: 937605-90-8) 3: -CH₃
4: -CF₃
6: 2-methoxyphenyl
C₁₇H₁₄F₃N₃O₃ 365.31 Carboxylic Acid
2-[3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS: 1018143-88-8) 3: Cyclopropyl
4: -CF₃
6: 4-ethylphenyl
C₂₀H₁₉F₃N₄O₂ ~404.4 Carboxylic Acid
[6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS: 1006477-40-2) 3: -CH₃
4: -CF₃
6: 1,3-dimethylpyrazol-4-yl
C₁₅H₁₄F₃N₅O₂ 353.30 Carboxylic Acid

Key Findings:

Trifluoromethyl (-CF₃) analogs (e.g., CAS: 1173047-60-3) exhibit higher electronegativity and lipophilicity than the target compound’s difluoromethyl (-CF₂H) group, which may alter metabolic stability .

6-Pyrazolyl vs. Aryl Substitutions: Pyrazolyl groups (e.g., 1-methylpyrazol-3-yl in the target compound) may engage in hydrogen bonding, whereas aryl groups (e.g., 4-ethylphenyl in CAS: 1018143-88-8) favor hydrophobic interactions .

Functional Group Impact :

  • Carboxylic Acid derivatives (e.g., CAS: 937605-90-8) are more polar and likely exhibit higher aqueous solubility than ester derivatives, making them suitable for formulation in hydrophilic matrices .
  • Ethyl Esters (target compound, CAS: 1173047-60-3) are likely prodrugs, hydrolyzing in vivo to active carboxylic acids .

Q & A

Q. How can researchers optimize HPLC methods for purity analysis of this compound?

  • Methodological Answer :
  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% TFA over 20 min.
  • Detection : UV at 254 nm; retention time ~12.5 min .

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